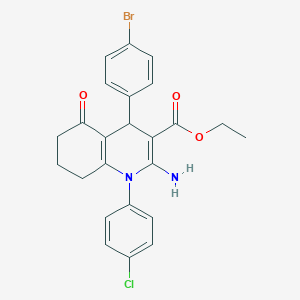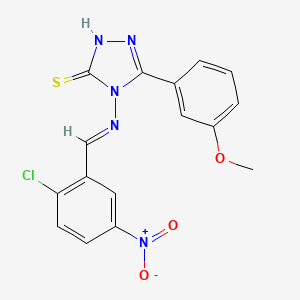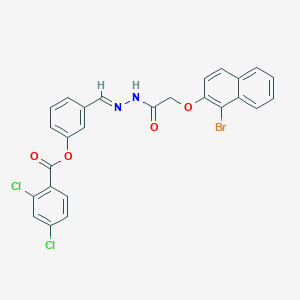
Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-(4-ブロモフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチルは、キノリン系に属する複雑な有機化合物です。この化合物は、ブロモフェニル基とクロロフェニル基の両方を含むユニークな構造が特徴であり、様々な科学研究分野において関心の対象となっています。
準備方法
合成経路と反応条件
2-アミノ-4-(4-ブロモフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチルの合成は、通常、多段階有機反応を伴います。一般的な方法には、以下の手順が含まれます。
キノリンコアの形成: キノリンコアは、アニリン誘導体とアルデヒドおよびアルケンとの縮合を伴うPovarov反応によって合成することができます。
ブロモフェニル基とクロロフェニル基の導入: ブロモフェニル基とクロロフェニル基は、求電子置換反応によって導入されます。
カルボン酸エステル基の形成: カルボン酸エステル基は、通常、エチルアルコールとカルボン酸誘導体とのエステル化反応によって導入されます。
工業生産方法
工業的な設定では、この化合物の生産は、高収率と高純度を確保するために、自動反応器と連続フローシステムの使用を伴う場合があります。反応条件は、副生成物を最小限に抑え、各段階の効率を最大化するように最適化されています。
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基とフェニル基で酸化反応を受ける可能性があり、様々な酸化誘導体の形成につながります。
還元: 還元反応は、キノリンコアまたはフェニル基の修飾に使用することができ、多くの場合、より飽和した化合物の形成につながります。
置換: 求核置換反応と求電子置換反応は、特にブロモフェニル基とクロロフェニル基を伴う場合に一般的です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 水素化ナトリウムや様々なハロゲン化物などの試薬が、制御された条件下で使用されて、所望の置換を実現します。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドを生じることがありますが、還元はテトラヒドロキノリン誘導体を生じることがあります。
科学的研究の応用
2-アミノ-4-(4-ブロモフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチルは、科学研究において幅広い応用範囲を持っています。
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における、医薬品としての可能性を探る研究が進行中です。
産業: これは、先進材料の開発に使用され、染料や顔料の合成における前駆体としても使用されます。
作用機序
2-アミノ-4-(4-ブロモフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチルがその効果を発揮するメカニズムは複雑であり、複数の分子標的と経路が関与しています。この化合物は、様々な酵素や受容体と相互作用して、その活性を調節し、様々な生物学的効果をもたらします。たとえば、細胞増殖に関与する特定の酵素を阻害し、それによって抗がん作用を発揮する場合があります。
類似化合物の比較
類似化合物
- 2-アミノ-4-(4-フルオロフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチル
- 2-アミノ-4-(4-メチルフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチル
- 2-アミノ-4-(4-ニトロフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチル
独自性
2-アミノ-4-(4-ブロモフェニル)-1-(4-クロロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボン酸エチルは、ブロモフェニル基とクロロフェニル基の両方が存在することによって、独特の化学的および生物学的特性を付与されています。これらの基は、化合物の反応性と生物学的標的との相互作用に大きな影響を与える可能性があり、研究対象として貴重な存在となっています。
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-(4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-amino-4-(4-methylphenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-amino-4-(4-nitrophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of both bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for research.
特性
分子式 |
C24H22BrClN2O3 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC名 |
ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H22BrClN2O3/c1-2-31-24(30)22-20(14-6-8-15(25)9-7-14)21-18(4-3-5-19(21)29)28(23(22)27)17-12-10-16(26)11-13-17/h6-13,20H,2-5,27H2,1H3 |
InChIキー |
NYOSJKJTZXAPBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)


![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014600.png)


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)
![4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12014655.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014658.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014664.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014666.png)
